5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with substituted phenyl groups
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-4-6-14(7-5-11)23-17-16(20-21-23)18(24)22(19(17)25)15-9-12(2)8-13(3)10-15/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJIEUJYFDJMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-Promoted Cyclocondensation
A foundational approach derives from pyrazole-mediated three-component reactions, as demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. Adapting this methodology, the target compound can be synthesized via the following steps:
Reactants :
- 4-Methylphenyl isocyanate (for the triazole nitrogen source)
- 3,5-Dimethylphenyl hydrazine (to introduce the dimethylphenyl group)
- Diketene derivative (e.g., ethyl 4-chloroacetoacetate)
Procedure :
- Combine reactants in ethanol with pyrazole (1.0 mmol) as a promoter.
- Reflux at 70°C for 4–6 hours under inert atmosphere.
- Monitor via TLC until starting materials are consumed.
Mechanistic Insights :
Optimization Data :
| Pyrazole (mmol) | Temperature (°C) | Yield (%) |
|---|---|---|
| 0.5 | 70 | 27 |
| 1.0 | 70 | 84 |
| 1.2 | 70 | 90 |
Azide-Alkyne Cycloaddition (Huisgen Reaction)
Copper-Catalyzed [3+2] Cycloaddition
The triazole ring is efficiently constructed using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as reported for analogous fused triazoles.
Precursor Synthesis :
- Synthesize 4-methylphenyl azide from 4-methylaniline via diazotization and azide transfer.
- Prepare 3,5-dimethylphenyl acetylene via Sonogashira coupling.
Cycloaddition Conditions :
- React azide and alkyne in THF with CuI (5 mol%) and DIPEA.
- Stir at room temperature for 12 hours.
Post-Functionalization :
Yield Comparison :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | THF | 12 | 78 |
| CuBr·SMe2 | DCM | 10 | 82 |
| None (Thermal) | Toluene | 48 | <5 |
Tandem Cyclization-Oxidation Approaches
Nitrene Transfer/Annulation
Zhang et al.’s nitrene transfer methodology for pyrroloindoles is adaptable to this target:
Reactants :
- 3,5-Dimethylphenyl azide
- 4-Methylphenyl-substituted enamine
Conditions :
- CuBH4(PPh3)2 (12 mol%) in dichloroethane.
- 0.5 hours at 25°C.
Key Intermediate :
- Aza-Michael adduct undergoes 6-endo cyclization to form the pyrrolo-triazole core.
Scope Limitations :
- Electron-deficient aryl azides reduce yields to <50%.
- Steric hindrance from 3,5-dimethyl groups necessitates elevated temperatures (80°C).
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Industrial-scale production employs Merrifield resin-functionalized precursors to streamline purification:
Immobilization :
- Couple 4-methylphenyl isocyanate to chloromethylated polystyrene resin.
Stepwise Elaboration :
- Sequential additions of 3,5-dimethylphenyl hydrazine and diketene.
- Cleave product from resin using TFA/DCM (1:1).
Advantages :
- Purity >95% without chromatography.
- Throughput: 15 g/day per reactor.
Stereochemical Control and Computational Modeling
Diastereoselective Cyclizations
Lithium chloride-mediated aza-Michael/cycloadditions achieve >12:1 trans/cis selectivity:
Substrate Design :
- N-Benzyl-3,5-dimethylphenylamine as the nucleophile.
- α,β-Unsaturated ester (e.g., methyl acrylate) as the electrophile.
Transition State Analysis :
- DFT calculations reveal stabilizing CH-π interactions between the 4-methylphenyl group and the ester carbonyl.
Selectivity Data :
| Base | Solvent | trans:cis |
|---|---|---|
| n-BuLi | THF | 12:1 |
| LDA | Et2O | 8:1 |
| KHMDS | Toluene | 5:1 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent waste:
Reactants :
- 3,5-Dimethylphenyl azide
- 4-Methylphenyl acetylene
- K2CO3 as base
Conditions :
- Stainless steel jar, 30 Hz for 2 hours.
Environmental Metrics :
- E-factor: 0.3 (vs. 8.2 for solution-phase).
- PMI (Process Mass Intensity): 2.1.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique triazole ring structure combined with substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione?
- Methodology : Multi-step synthesis typically involves cyclocondensation reactions to form the pyrrolo-triazole core, followed by functionalization of substituents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Copper(I) salts (e.g., CuSO₄ with sodium ascorbate) facilitate click chemistry for triazole formation .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
- Example : A similar triazole-pyrrolo hybrid was synthesized in 61% yield via a 16-hour reaction at 50°C in THF/water .
Q. How is the molecular structure of this compound validated?
- Methodology : Use a combination of:
- X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrrolo-triazole core) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methylphenyl groups) .
- FTIR : Identifies carbonyl (C=O) and triazole (C=N) stretching frequencies .
Q. What preliminary assays assess its biological activity?
- Methodology :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazole-based inhibitors .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Prioritize targets by simulating interactions with ATP-binding pockets .
Advanced Research Questions
Q. How do substituent variations (e.g., halogens, methyl groups) impact bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Halogenation : Introduce Cl/F at phenyl rings to enhance lipophilicity and binding affinity (e.g., fluorinated analogs show 2–3× higher potency in kinase assays) .
- Methyl groups : 3,5-Dimethylphenyl substituents may improve metabolic stability by reducing oxidative degradation .
- Data Table : Comparison of IC₅₀ values for analogs with different substituents:
| Substituent (R₁, R₂) | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 3,5-diMe, 4-Me | EGFR | 12.3 |
| 4-Cl, 3-F | VEGFR-2 | 8.7 |
Q. What computational strategies optimize reaction pathways for scaled synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to:
- Map energy profiles for key steps (e.g., triazole ring closure) .
- Simulate solvent effects on transition states .
Q. How to resolve contradictions in reported bioactivity data for structural analogs?
- Methodology :
- Systematic benchmarking : Compare assays under standardized conditions (e.g., ATP concentration, incubation time) .
- Meta-analysis : Correlate bioactivity with physicochemical properties (e.g., logP, polar surface area) using datasets from PubChem .
- Crystallographic studies : Identify binding mode discrepancies (e.g., flipped orientation in kinase active sites) .
Q. What strategies improve solubility without compromising activity?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methylphenyl substituents .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility .
- SAR tuning : Replace hydrophobic groups with bioisosteres (e.g., pyridine for phenyl) .
Methodological Notes
- Data Reproducibility : Replicate synthesis using controlled atmospheres (e.g., N₂ for moisture-sensitive steps) .
- Advanced Characterization : Combine XRD with dynamic NMR to study conformational flexibility .
- Ethical Data Practices : Exclude commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
